5-cyano-1-methyl-1H-pyrrole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyano-1-methyl-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound with a pyrrole ring structure It is characterized by the presence of a cyano group at the 5-position, a methyl group at the 1-position, and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-1-methyl-1H-pyrrole-3-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method involves the condensation of a cyanoacetate derivative with an appropriate amine, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
5-cyano-1-methyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, depending on the nature of the substituent .
Scientific Research Applications
5-cyano-1-methyl-1H-pyrrole-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound is investigated for its interactions with biological molecules and potential therapeutic effects
Mechanism of Action
The mechanism of action of 5-cyano-1-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, while the pyrrole ring can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-methyl-1H-pyrazole-3-carboxylic acid: Similar in structure but contains a pyrazole ring instead of a pyrrole ring.
Indole derivatives: These compounds share a similar heterocyclic structure and are widely studied for their biological activities.
Uniqueness
5-cyano-1-methyl-1H-pyrrole-3-carboxylic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both a cyano and a carboxylic acid group allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields .
Properties
CAS No. |
2384586-60-9 |
---|---|
Molecular Formula |
C7H6N2O2 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
5-cyano-1-methylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C7H6N2O2/c1-9-4-5(7(10)11)2-6(9)3-8/h2,4H,1H3,(H,10,11) |
InChI Key |
UQHPSUCLJMVXJB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C1C#N)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.